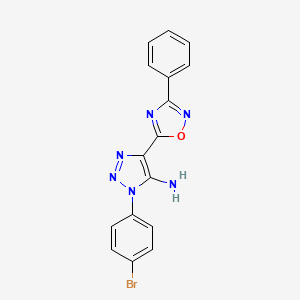

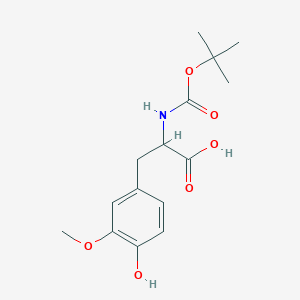

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C15H21NO6 . It’s used in the pharmaceutical industry as an intermediate .

Molecular Structure Analysis

The molecular weight of this compound is 311.33 . The SMILES representation of its structure is OC1=CC=C(C=C1OC)CC(C(O)=O)NC(OC©©C)=O .科学研究应用

Enantioselective Synthesis

Research has explored the enantioselective synthesis of neuroexcitant analogs using derivatives similar to the compound . For instance, Pajouhesh et al. (2000) described the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, a neuroexcitant analog, using enantiomerically pure glycine derivatives, which are structurally related to your compound of interest (Pajouhesh et al., 2000).

Organic Acid Analysis in Microorganisms

Rimbault et al. (1993) analyzed organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon. They identified various acids, including derivatives related to your compound (Rimbault et al., 1993).

Building Blocks for Polyamide Synthesis

Gómez et al. (2003) discussed the synthesis of chiral monomers from natural amino acids, where derivatives similar to the compound were used as building blocks for the synthesis of stereoregular polyamides (Gómez et al., 2003).

Structural Studies of Amino Acid Derivatives

Ravikumar et al. (2015) conducted structural studies on oxoindolyl α-hydroxy-β-amino acid derivatives, which are structurally related to your compound. They examined the diastereoselectivity of certain chemical reactions (Ravikumar et al., 2015).

Renin Inhibitory Peptides

Thaisrivongs et al. (1987) prepared derivatives related to your compound for use as synthetic intermediates in the preparation of enzyme inhibitors (Thaisrivongs et al., 1987).

Synthesis of Enantiomerically Pure β‐Amino Acids

Lakner et al. (2003) explored the synthesis of enantiomerically pure β-amino acids using derivatives related to the compound , highlighting its potential in stereoselective reactions (Lakner et al., 2003).

Asymmetric Synthesis of Amino Acids

Williams et al. (2003) reported on the asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, demonstrating the use of related compounds in stereoselective synthesis processes (Williams et al., 2003).

Synthesis of Aza-Morita–Baylis–Hillman Adducts

Martelli et al. (2011) synthesized enantiomerically pure aza-Morita–Baylis–Hillman adducts using a process that involves compounds similar to your compound of interest (Martelli et al., 2011).

Brominations of Cyclic Acetals

Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds, using processes involving derivatives similar to your compound (Zimmermann & Seebach, 1987).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Subudhi and Sahoo (2011) synthesized and evaluated the antioxidant, anti-inflammatory, and antiulcer activities of compounds structurally related to your compound of interest (Subudhi & Sahoo, 2011).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) reported on the N-tert-butoxycarbonylation of amines, showcasing the application of related compounds in the synthesis of protected amines (Heydari et al., 2007).

属性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQDNEXWFJBUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2629871.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)

![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)

![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)

![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)

![(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B2629878.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)

![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)